4-(3-Hydroxyoxetan-3-yl)benzoic acid

Description

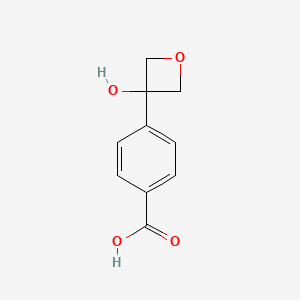

Structure

3D Structure

Properties

IUPAC Name |

4-(3-hydroxyoxetan-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQNBUUXBNUQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346608-76-1 | |

| Record name | 4-(3-hydroxyoxetan-3-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 3 Hydroxyoxetan 3 Yl Benzoic Acid

Retrosynthetic Analysis of the 4-(3-Hydroxyoxetan-3-yl)benzoic acid Framework

A logical retrosynthetic analysis of this compound suggests two primary disconnection strategies, hinging on the formation of the key carbon-carbon bond between the aromatic ring and the oxetane (B1205548) moiety.

Strategy A involves a disconnection at the C-C bond between the phenyl ring and the oxetane C3 carbon. This leads to a nucleophilic aryl synthon and an electrophilic oxetane synthon. The most practical chemical equivalents for these synthons are an aryl organometallic reagent, such as a Grignard or organolithium species derived from a 4-halobenzoic acid derivative, and oxetan-3-one. This approach prioritizes the early introduction of the benzoic acid functionality, which would need to be suitably protected during the organometallic addition step.

Strategy B also involves the same C-C bond disconnection but utilizes a different starting aromatic precursor. In this route, a simpler aryl organometallic reagent, such as one derived from 4-bromotoluene, is added to oxetan-3-one. The resulting intermediate, 4-(3-hydroxyoxetan-3-yl)toluene, would then undergo a subsequent oxidation of the methyl group to afford the final benzoic acid. This pathway postpones the introduction of the carboxylic acid to a later stage, potentially simplifying the initial C-C bond formation.

A third, less common, disconnection could involve the construction of the oxetane ring onto a pre-functionalized aromatic precursor, for example, through an intramolecular cyclization of a suitable 1,3-diol derivative of a benzoic acid. However, the synthesis of such a precursor would likely be more complex than the convergent strategies outlined above.

| Disconnection Point | Key Intermediate 1 | Key Intermediate 2 | Precursors |

| Aryl-Oxetane C-C Bond | 4-lithiated benzoic acid derivative (protected) | Oxetan-3-one | 4-Bromobenzoic acid, Oxetan-3-ol |

| Aryl-Oxetane C-C Bond | 4-tolylmagnesium bromide | Oxetan-3-one | 4-Bromotoluene, Oxetan-3-ol |

| Oxetane Ring C-O Bonds | 1-(4-carboxyphenyl)-1,3-propanediol derivative | - | 4-Acetylbenzoic acid |

Development of Novel Synthetic Pathways to the Core Structure

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The most promising routes involve the convergent assembly of the oxetane and benzoic acid moieties.

Strategies for Oxetane Ring Construction

The pivotal intermediate for the most direct synthetic routes is oxetan-3-one. The synthesis of this strained ketone has been a subject of considerable research. One efficient method involves the gold-catalyzed oxidation of propargyl alcohol. nih.govorganic-chemistry.orgacs.org This one-step process offers a practical and scalable route to oxetan-3-one, avoiding the use of hazardous reagents like diazo ketones. nih.govacs.org

Another established route to the oxetane core starts from epichlorohydrin. researchgate.netresearchgate.net A multi-step sequence involving the opening of the epoxide with acetic acid, protection of the resulting alcohol, base-mediated ring closure to form the oxetane, and subsequent deprotection and oxidation can yield oxetan-3-one. researchgate.netchemicalbook.com

| Starting Material | Key Transformation(s) | Product | Advantages |

| Propargyl alcohol | Gold-catalyzed intermolecular oxidation nih.govacs.org | Oxetan-3-one | One-step, high efficiency, avoids hazardous reagents nih.govacs.org |

| Epichlorohydrin | Epoxide opening, protection, cyclization, oxidation researchgate.netchemicalbook.com | Oxetan-3-one | Utilizes readily available starting material researchgate.net |

Introduction and Functionalization of the Benzoic Acid Moiety

With oxetan-3-one in hand, the aryl group can be introduced via the addition of an organometallic reagent.

Route 1: Pre-functionalized Aryl Approach

This strategy involves the preparation of an organometallic reagent from a protected 4-halobenzoic acid. For instance, 4-bromobenzoic acid can be protected as an ester (e.g., methyl or ethyl ester). The aryl bromide can then be converted to the corresponding Grignard or organolithium reagent. The subsequent addition of this reagent to oxetan-3-one would yield the protected form of the target molecule, which can then be deprotected to afford this compound. Care must be taken to ensure the compatibility of the protecting group with the reaction conditions.

Route 2: Late-stage Oxidation Approach

An alternative and often more practical approach is to use a precursor to the benzoic acid. A common strategy is the oxidation of a methyl group. The synthesis would commence with the Grignard reagent prepared from 4-bromotoluene, which is then added to oxetan-3-one to form 4-(3-hydroxyoxetan-3-yl)toluene. The final step is the oxidation of the benzylic methyl group to a carboxylic acid. This oxidation can be achieved using various catalytic systems, such as those based on cobalt and manganese salts in the presence of a bromine source, with air or oxygen as the oxidant. sci-hub.seresearchgate.netgoogle.com This method is widely used in industrial processes for the synthesis of aromatic carboxylic acids. sci-hub.se

| Synthetic Step | Reagents and Conditions | Intermediate/Product |

| Route 1 | ||

| 1. Protection | 4-Bromobenzoic acid, SOCl₂, MeOH | Methyl 4-bromobenzoate |

| 2. Grignard Formation | Mg, THF | 4-(Methoxycarbonyl)phenylmagnesium bromide |

| 3. Addition | Oxetan-3-one, THF | Methyl 4-(3-hydroxyoxetan-3-yl)benzoate |

| 4. Hydrolysis | LiOH, H₂O/THF | This compound |

| Route 2 | ||

| 1. Grignard Formation | 4-Bromotoluene, Mg, THF | 4-Tolylmagnesium bromide |

| 2. Addition | Oxetan-3-one, THF | 4-(3-Hydroxyoxetan-3-yl)toluene |

| 3. Oxidation | Co(OAc)₂, Mn(OAc)₂, HBr, O₂, Acetic acid google.com | This compound |

Stereoselective and Diastereoselective Synthesis Approaches

The target molecule, this compound, is achiral. However, the development of stereoselective methods is crucial for the synthesis of chiral analogs, which are of significant interest in medicinal chemistry. If a prochiral ketone were used in a Paternò-Büchi reaction, or if the oxetane ring were to be substituted at the 2- or 4-positions, diastereoselectivity would become a key consideration.

For the synthesis of chiral 3-substituted-3-hydroxyoxetanes, one potential strategy is the enantioselective addition of an organometallic reagent to oxetan-3-one in the presence of a chiral ligand. While not specifically reported for this substrate, such additions are a well-established method for the enantioselective synthesis of tertiary alcohols.

Alternatively, stereoselective cyclization strategies can be employed. For example, the stereocontrolled synthesis of 2,4-disubstituted oxetanes has been achieved from syn- and anti-1,3-diols. acs.org A similar approach could be envisioned for the synthesis of chiral 3-substituted oxetanes, starting from a chiral 1,3-diol precursor.

Mechanistic Elucidation of Key Synthetic Transformations

Grignard-type Addition to Oxetan-3-one: The addition of the aryl organometallic reagent to the carbonyl group of oxetan-3-one is a classic nucleophilic addition reaction. The carbon atom of the organometallic compound is highly nucleophilic and attacks the electrophilic carbonyl carbon of the oxetan-3-one. byjus.comchemistrysteps.com This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. chemistrysteps.com This intermediate is then protonated during the aqueous workup to yield the tertiary alcohol. The reaction is typically carried out in an anhydrous etheral solvent, such as THF or diethyl ether, to stabilize the Grignard reagent. leah4sci.com

Catalytic Oxidation of the Toluene (B28343) Moiety: The liquid-phase oxidation of toluene and its derivatives to benzoic acids is a free-radical chain reaction. sci-hub.semdpi.com The process is typically initiated by the formation of radicals from the cobalt and manganese catalysts in their higher oxidation states. These initiators abstract a hydrogen atom from the methyl group of the toluene derivative, forming a benzyl (B1604629) radical. This radical then reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical can then abstract a hydrogen atom from another toluene molecule to form a benzyl hydroperoxide and another benzyl radical, thus propagating the chain reaction. The hydroperoxide can then undergo a series of transformations, involving intermediates such as benzyl alcohol and benzaldehyde, which are further oxidized to the final benzoic acid product. sci-hub.semdpi.com The presence of a bromide source can facilitate the regeneration of the active catalyst and promote the reaction.

Implementation of Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry can be applied to the synthesis of this compound to improve its environmental footprint.

One key area for improvement is the synthesis of the oxetane-3-one intermediate. The use of a gold-catalyzed reaction from propargyl alcohol is a significant step towards a greener process, as it is a highly efficient, one-step synthesis that avoids the use of more hazardous traditional reagents. nih.govacs.org

In the construction of the oxetane ring, photochemical methods, such as the Paternò-Büchi reaction, can be considered. Recent advances have shown that these reactions can be carried out under visible light irradiation, reducing the need for high-energy UV sources. rsc.org Furthermore, catalyst-free photochemical ring contractions have been reported for the synthesis of functionalized oxetanes, offering a mild and sustainable alternative. rsc.org

For the oxidation of the methyl group, the use of air as the oxidant is a key green feature of the catalytic oxidation process. sci-hub.se To further improve the sustainability, research into replacing heavy metal catalysts with more environmentally benign alternatives is ongoing. Additionally, the use of solvent-free or more sustainable solvent systems is an important consideration. Some liquid-phase oxidations can be performed in the absence of a solvent, which significantly reduces waste. rsc.org

Biocatalysis represents another avenue for a greener synthesis. The enzymatic synthesis of 4-hydroxybenzoic acid from renewable feedstocks has been demonstrated, and similar biocatalytic approaches could potentially be developed for the synthesis of the target molecule or its precursors.

| Green Chemistry Principle | Application in Synthesis of this compound |

| Atom Economy | Favoring addition reactions (e.g., Grignard addition) and catalytic cycles. |

| Use of Safer Chemicals | Replacing hazardous reagents (e.g., diazo compounds) with safer alternatives (e.g., propargyl alcohol in oxetan-3-one synthesis). nih.gov |

| Energy Efficiency | Utilizing visible light photochemistry instead of high-energy UV radiation. rsc.org Developing catalytic processes that operate at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Exploring biocatalytic routes from renewable sources for key intermediates. |

| Catalysis | Employing catalytic oxidation for the conversion of the methyl group to a carboxylic acid, using air as the oxidant. sci-hub.se |

| Safer Solvents and Auxiliaries | Investigating solvent-free reaction conditions for the oxidation step. rsc.org |

Computational and Theoretical Investigations of 4 3 Hydroxyoxetan 3 Yl Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometric parameters of 4-(3-Hydroxyoxetan-3-yl)benzoic acid. These calculations provide a foundational understanding of the molecule's intrinsic properties.

The three-dimensional structure of this compound is not static; it exists as an ensemble of interconverting conformers. Conformational analysis is crucial to identify the most stable geometries and the energy barriers between them.

The primary degrees of freedom in this molecule are the rotation around the C-C bond connecting the phenyl ring to the oxetane (B1205548) ring and the puckering of the oxetane ring itself. The oxetane ring is known to adopt a puckered conformation to relieve ring strain, with a typical puckering angle of around 8-16 degrees. acs.orgnih.govbeilstein-journals.org The carbon-oxygen bond lengths in the oxetane ring are approximately 1.46 Å, and the carbon-carbon bond lengths are around 1.53 Å. acs.org

Potential energy surface (PES) scans are typically performed by systematically varying the dihedral angle of the C(phenyl)-C(oxetane) bond and calculating the corresponding energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states. For this compound, the lowest energy conformer is expected to be one where steric hindrance between the benzoic acid group and the oxetane ring is minimized. The presence of the hydroxyl group on the oxetane ring can also lead to intramolecular hydrogen bonding, which would further stabilize certain conformations.

Table 1: Hypothetical Geometric Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-311G(d,p) level)

| Parameter | Value |

|---|---|

| C(phenyl)-C(oxetane) Bond Length | 1.51 Å |

| Oxetane C-O Bond Length | 1.45 Å |

| Oxetane C-C Bond Length | 1.54 Å |

| C(phenyl)-C(oxetane)-C(oxetane)-O Dihedral Angle | -175° |

| Oxetane Puckering Angle | 12° |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. ossila.comschrodinger.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.comyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoic acid moiety, particularly the phenyl ring and the oxygen atoms of the carboxyl group. The LUMO, on the other hand, is likely to be distributed over the entire π-system of the benzoic acid, including the carbonyl group.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. schrodinger.com DFT calculations can provide precise values for the HOMO and LUMO energies, allowing for the calculation of the energy gap and other quantum chemical descriptors such as electronegativity, chemical hardness, and global electrophilicity index, which further quantify the molecule's reactivity. reddit.com

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.75 |

| Electronegativity (χ) | 4.30 |

| Chemical Hardness (η) | 2.55 |

| Global Electrophilicity Index (ω) | 3.62 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.govsemanticscholar.org It is a valuable tool for identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich regions, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are susceptible to nucleophilic attack, are colored blue.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the hydroxyl group on the oxetane ring, indicating these are the primary sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen of the hydroxyl group would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring will show a region of negative potential above and below the plane of the ring, characteristic of π-systems.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum chemical calculations provide insights into the properties of an isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of the molecule in a more realistic environment, such as in a solvent. acs.orgmdpi.com MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the system.

For this compound, MD simulations in an explicit solvent, such as water, can be used to investigate its conformational stability in solution. These simulations can reveal the preferred conformations of the molecule in the presence of solvent molecules and the transitions between different conformational states. Furthermore, MD simulations provide detailed information about the interactions between the solute and the solvent, such as the formation and dynamics of hydrogen bonds between the carboxylic acid and hydroxyl groups of the solute and the surrounding water molecules. nih.govresearchgate.netresearchgate.net This information is crucial for understanding the solubility and bioavailability of the compound.

Structure-Reactivity Correlation Studies

Structure-Reactivity Correlation studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govdergipark.org.trnih.goviomcworld.combenthamdirect.com

For a series of derivatives of this compound, a QSAR model could be developed to predict a specific biological activity, such as enzyme inhibition. This would involve calculating a variety of molecular descriptors for each derivative, including electronic (e.g., HOMO-LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters. Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates these descriptors with the observed activity. Such a model can be invaluable for guiding the design of new, more potent analogues.

Prediction of Vibrational and Electronic Spectroscopic Signatures

Computational methods can accurately predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. nih.govsemanticscholar.orgmdpi.com These predictions are not only useful for interpreting experimental spectra but can also aid in the identification and characterization of the compound.

The calculated infrared spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. docbrown.infomdpi.com These include a broad O-H stretching band for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), C-O stretching bands for the oxetane and carboxylic acid groups (in the 1000-1300 cm⁻¹ region), and aromatic C-H and C=C stretching and bending vibrations. aip.orgacs.orgsapub.org

The electronic spectrum, calculated using Time-Dependent DFT (TD-DFT), would provide information about the electronic transitions in the molecule. soton.ac.uk Aromatic compounds like benzoic acid typically exhibit strong π→π* transitions in the UV region. The substitution pattern on the benzoic acid ring will influence the exact position and intensity of these absorption bands.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | ~3000 (broad) |

| Aromatic Ring | C-H stretch | 3050-3100 |

| Carboxylic Acid | C=O stretch | 1725 |

| Aromatic Ring | C=C stretch | 1605, 1580, 1495 |

| Carboxylic Acid | C-O stretch | 1290 |

| Oxetane Ring | C-O-C stretch | 980 |

Theoretical Basis for Interaction with Biological Macromolecules

Computational and theoretical chemistry provide a powerful lens through which to examine the potential interactions of small molecules, such as this compound, with biological macromolecules. While specific experimental and computational studies on this compound are not extensively available in the public domain, the theoretical basis for its interaction can be extrapolated from the well-established principles of molecular interactions and the computational analysis of analogous benzoic acid derivatives. These studies on similar compounds offer a framework for understanding how this compound is likely to engage with protein targets.

The interaction of a small molecule with a biological macromolecule, such as a protein, is governed by a combination of non-covalent forces. For this compound, its chemical structure—comprising a carboxylic acid group, a hydroxyl group, and an oxetane ring attached to a benzene (B151609) ring—dictates the types of interactions it can form. The primary forces at play are expected to be hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Hydrogen Bonding: The hydroxyl (-OH) and carboxylic acid (-COOH) groups are potent hydrogen bond donors and acceptors. The oxygen atoms in these groups, as well as the oxygen in the oxetane ring, can act as hydrogen bond acceptors, while the hydrogen atoms of the hydroxyl and carboxylic acid groups can act as hydrogen bond donors. In the context of a protein's binding pocket, these groups can form strong, directional hydrogen bonds with the backbone amide groups or the side chains of amino acids like serine, threonine, tyrosine, aspartate, glutamate, histidine, and asparagine. These interactions are crucial for the specificity and stability of the binding.

Electrostatic Interactions: At physiological pH, the carboxylic acid group of this compound is expected to be deprotonated, carrying a negative charge. This allows for strong electrostatic interactions, or salt bridges, with positively charged amino acid residues such as lysine (B10760008), arginine, and histidine within a protein's active or allosteric site.

Hydrophobic Interactions: The benzene ring of the molecule provides a significant hydrophobic surface. This region can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, phenylalanine, and tryptophan. These interactions are driven by the entropic effect of displacing ordered water molecules from the hydrophobic surfaces of both the ligand and the protein, leading to a more stable, lower-energy complex.

Computational Modeling and Simulation:

To predict and analyze these interactions quantitatively, various computational methods are employed. While specific data for this compound is not available, the following table outlines the typical computational approaches and the nature of the data they generate, based on studies of other benzoic acid derivatives. nih.govresearchgate.net

| Computational Method | Purpose | Key Parameters Generated |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity (scoring functions), binding pose, identification of key interacting residues, hydrogen bond distances. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the movement of the ligand-protein complex over time to assess its stability and dynamics. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy, hydrogen bond occupancy. |

| Density Functional Theory (DFT) | Calculates the electronic structure of the molecule to understand its reactivity and electrostatic potential. | Molecular Electrostatic Potential (MEP) maps, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, atomic charges. researchgate.net |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzes the electron density to characterize the nature of chemical bonds and non-covalent interactions. | Bond critical points, electron density (ρ), Laplacian of electron density (∇²ρ). |

Illustrative Interaction Data from Analogous Systems:

To provide a concrete example of the type of data generated in such studies, the following table presents hypothetical interaction data for this compound with a generic protein binding site, based on common findings for similar molecules.

| Interacting Residue | Interaction Type | Distance (Å) |

| Arginine (Arg) | Salt Bridge (with -COO⁻) | 2.8 |

| Serine (Ser) | Hydrogen Bond (with -OH) | 2.5 |

| Glutamine (Gln) | Hydrogen Bond (with oxetane O) | 3.0 |

| Phenylalanine (Phe) | π-π Stacking (with benzene ring) | 4.5 |

| Leucine (Leu) | Hydrophobic Interaction | 3.8 |

Synthesis and Exploration of Derivatives and Analogues of 4 3 Hydroxyoxetan 3 Yl Benzoic Acid

Design Principles for Structural Modification and Diversification

The design of derivatives and analogues of 4-(3-hydroxyoxetan-3-yl)benzoic acid is guided by established principles of medicinal chemistry, focusing on the strategic modification of both the oxetane (B1205548) and benzoic acid components to modulate biological activity, selectivity, and pharmacokinetic properties.

The oxetane ring is a key feature, offering several avenues for modification. Its 3-hydroxy group can be functionalized to introduce a variety of substituents, thereby altering polarity, hydrogen bonding capacity, and steric bulk. The oxetane itself is considered an attractive motif in drug discovery due to its low molecular weight, high polarity, and distinct three-dimensional structure. nih.gov It can act as a surrogate for other functional groups, such as carbonyls and gem-dimethyl groups, potentially leading to improved metabolic stability and solubility. acs.orgacs.org

The benzoic acid portion of the molecule is a prime target for diversification through the application of bioisosterism. The carboxylic acid group, while often crucial for target engagement, can present challenges such as poor membrane permeability and metabolic liabilities. nih.govresearchgate.netnih.gov Replacing the carboxylic acid with bioisosteres can mitigate these issues while preserving or enhancing biological activity. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, sulfonamides, and various acidic heterocycles. drughunter.comnih.gov The choice of bioisostere is context-dependent and often requires empirical screening to identify the optimal replacement. nih.gov

Structural modifications to the benzene (B151609) ring itself, such as the introduction of substituents, can influence the electronic properties, lipophilicity, and metabolic stability of the entire molecule. nih.govpreprints.org These substitutions can also provide additional vectors for interaction with biological targets.

| Molecular Component | Modification Strategy | Rationale | Potential Impact |

| Oxetane Ring | Functionalization of the 3-hydroxy group | Introduce diverse substituents | Alter polarity, hydrogen bonding, and steric profile |

| Oxetane Ring | Isosteric replacement of the oxetane | Modulate physicochemical properties | Improve metabolic stability, solubility, and novelty |

| Benzoic Acid | Bioisosteric replacement of the carboxylic acid | Mitigate permeability and metabolic issues | Enhance pharmacokinetic profile and maintain activity |

| Benzene Ring | Introduction of substituents | Modulate electronic and steric properties | Improve target binding, selectivity, and metabolism |

Synthetic Strategies for Substituted Benzoic Acid Analogues

A variety of synthetic methods can be employed to generate analogues of this compound with modifications on the benzoic acid ring. These strategies often involve the synthesis of substituted benzoic acid precursors that are subsequently coupled with an appropriate oxetane-containing building block or the direct modification of the aromatic ring of the parent compound.

One common approach is the use of standard aromatic substitution reactions on commercially available or readily synthesized benzoic acid derivatives. For example, electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can introduce a range of substituents onto the benzene ring. preprints.org These substituted benzoic acids can then be subjected to reactions to install the oxetane moiety.

Cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, respectively. These reactions allow for the introduction of a wide array of substituents onto the aromatic ring with high efficiency and functional group tolerance. nih.gov For instance, a bromo-substituted benzoic acid derivative could be coupled with various boronic acids or amines to generate a library of analogues.

Furthermore, the synthesis of benzoic acid analogues with different substitution patterns can be achieved through multi-step sequences starting from simple precursors. For example, the synthesis of sulfamoyl benzoic acid analogues has been reported, demonstrating the feasibility of introducing more complex functionalities. nih.gov

| Reaction Type | Reagents and Conditions | Example Modification | Reference |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Introduction of nitro or bromo groups | preprints.org |

| Suzuki Coupling | Aryl boronic acid, Pd catalyst, base | Introduction of aryl or heteroaryl groups | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of amino groups | nih.gov |

| Sulfonamide Formation | Chlorosulfonic acid, followed by amine | Introduction of sulfamoyl groups | nih.gov |

Synthetic Strategies for Modified Oxetane Ring Systems

The synthesis of modified oxetane rings is a crucial aspect of exploring the structure-activity relationships of this compound analogues. Several synthetic strategies have been developed to access a variety of substituted oxetanes. acs.orgbeilstein-journals.org

The most common method for forming the oxetane ring is through intramolecular Williamson ether synthesis, which involves the cyclization of a 1,3-halohydrin or a related precursor under basic conditions. acs.orgbeilstein-journals.org This approach allows for the synthesis of oxetanes with various substitution patterns, depending on the structure of the acyclic precursor.

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful method for constructing the oxetane ring. beilstein-journals.org This reaction can provide access to highly functionalized and structurally complex oxetanes that may not be readily available through other methods.

Recent advances in C-H functionalization have also provided new routes to oxetane synthesis. For example, the direct conversion of sp³ alcohols to oxetanes has been reported, offering a more streamlined approach to these valuable building blocks. acs.org

Furthermore, the modification of pre-existing oxetane rings can be a viable strategy. The 3-hydroxy group of this compound, for instance, can be derivatized through esterification, etherification, or other functional group transformations to introduce a wide range of substituents.

| Synthetic Method | Description | Advantages | Reference |

| Intramolecular Williamson Ether Synthesis | Cyclization of a 1,3-halohydrin or equivalent | Versatile, well-established | acs.orgbeilstein-journals.org |

| Paternò–Büchi Reaction | [2+2] photocycloaddition of a carbonyl and an alkene | Access to complex and functionalized oxetanes | beilstein-journals.org |

| C-H Functionalization | Direct conversion of alcohols to oxetanes | Streamlined, efficient | acs.org |

| Derivatization of Pre-formed Oxetanes | Functionalization of existing hydroxyl groups | Straightforward, allows for late-stage modification | nih.gov |

Development of Isotope-Labeled Analogues for Mechanistic and Tracking Studies

Isotope-labeled compounds are invaluable tools in drug discovery for elucidating mechanisms of action, studying metabolic pathways, and quantifying drug exposure in biological systems. medchemexpress.comscbt.com The synthesis of isotope-labeled analogues of this compound can be achieved by incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule.

Deuterium labeling is a common strategy to investigate metabolic stability. The replacement of hydrogen atoms with deuterium at metabolically labile positions can slow down enzymatic cleavage of the C-H bond, a phenomenon known as the kinetic isotope effect. This can lead to improved pharmacokinetic profiles. medchemexpress.com Deuterated analogues can be synthesized using deuterated reagents or starting materials. For example, a deuterated benzoic acid precursor could be used in the synthesis. nih.gov

Carbon-13 and nitrogen-15 labeling are often employed for mechanistic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These isotopes allow for the tracking of the molecule and its metabolites in biological systems. The synthesis of ¹³C- or ¹⁵N-labeled analogues typically involves the use of labeled starting materials in the synthetic sequence.

| Isotope | Application | Synthetic Approach | Reference |

| Deuterium (²H) | Improve metabolic stability (kinetic isotope effect) | Use of deuterated reagents or starting materials | medchemexpress.comnih.gov |

| Carbon-13 (¹³C) | Mechanistic studies (NMR, Mass Spectrometry) | Incorporation of ¹³C-labeled precursors | |

| Nitrogen-15 (¹⁵N) | Mechanistic studies (NMR, Mass Spectrometry) | Incorporation of ¹⁵N-labeled precursors | medchemexpress.com |

Parallel Synthesis and Library Generation

To efficiently explore the structure-activity relationships of this compound, the generation of a library of analogues through parallel synthesis is a highly effective strategy. mdpi.comnih.gov Parallel synthesis allows for the rapid creation of a large number of compounds by performing multiple reactions simultaneously.

Solid-phase synthesis is a particularly powerful technique for library generation. nih.gov In this approach, the starting material is attached to a solid support (resin), and reagents are added in solution. Excess reagents and byproducts are easily removed by washing the resin, simplifying the purification process. The final compounds are then cleaved from the resin. For the synthesis of a library based on this compound, the benzoic acid moiety could be attached to the resin, allowing for diverse modifications to be made to the oxetane ring.

Solution-phase parallel synthesis is another viable approach, where reactions are carried out in solution in multi-well plates. nih.gov While purification can be more challenging than in solid-phase synthesis, modern purification techniques such as automated flash chromatography have made this a more manageable process.

A library of this compound analogues could be designed to explore a wide range of structural diversity. For example, one axis of the library could feature different substituents on the benzene ring, while another axis could explore various functionalizations of the oxetane hydroxyl group. A third dimension could involve the use of different carboxylic acid bioisosteres.

| Synthesis Platform | Description | Advantages | Reference |

| Solid-Phase Synthesis | Starting material is attached to a solid support | Simplified purification, amenable to automation | mdpi.comnih.gov |

| Solution-Phase Parallel Synthesis | Reactions are performed in solution in multi-well plates | No need for attachment to and cleavage from a resin | nih.gov |

Applications of 4 3 Hydroxyoxetan 3 Yl Benzoic Acid in Academic and Pre Clinical Research

Role as a Key Intermediate and Building Block in Advanced Organic Synthesis

The unique structural features of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, which combines a rigid, polar oxetane (B1205548) ring with a functionalizable benzoic acid moiety, theoretically position it as a valuable building block in organic synthesis. The oxetane ring can serve as a bioisostere for other functional groups, potentially improving physicochemical properties of target molecules, while the carboxylic acid and hydroxyl group offer reactive handles for further chemical transformations.

Precursor for Complex Heterocyclic Architectures

In theory, the carboxylic acid group of this compound can be readily converted into a variety of functional groups, such as amides, esters, or ketones. These transformations would allow for its incorporation into a wide range of complex heterocyclic structures. For instance, condensation reactions with diamines could lead to the formation of benzodiazepines or other related heterocyclic systems. However, specific examples of such applications for this particular compound are not readily found in the current body of scientific literature.

Utilization in Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the modification of a complex molecule at a late stage of the synthesis. The benzoic acid portion of this compound could theoretically be a target for LSF, allowing for the rapid generation of analogues with diverse properties. Techniques such as C-H activation could potentially be employed to introduce new functional groups onto the benzene (B151609) ring. At present, there are no specific published examples of late-stage functionalization strategies being applied to this compound.

Contributions to Medicinal Chemistry Research (Pre-clinical Focus)

The incorporation of oxetane motifs is a growing trend in medicinal chemistry, as they can favorably modulate properties such as solubility, metabolic stability, and lipophilicity. Therefore, derivatives of this compound are of potential interest in drug discovery.

Investigation into Biological Target Interactions and Binding Affinity

While the broader class of benzoic acid derivatives has been investigated for interactions with numerous biological targets, specific data on the enzyme inhibition, receptor modulation, or protein binding of compounds directly derived from this compound is not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies for Biological Effects in in vitro and in vivo (non-human) models

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. The bifunctional nature of this compound would, in principle, allow for systematic modifications at both the oxetane and benzoic acid moieties to establish SAR. However, no such studies have been published to date for this specific compound.

Mechanistic Studies of Cellular Pathways and Molecular Pathways

There is currently no published research investigating the effects of this compound or its direct derivatives on specific cellular or molecular pathways, including NLRP3 inflammasome modulation, Wee1 kinase inhibition, or anti-proliferative mechanisms.

Rational Ligand Design and Optimization Strategies Based on Structural Insights

The rational design of ligands is a cornerstone of modern drug discovery, aiming to optimize the interaction between a small molecule and its biological target. The structure of this compound offers several strategic advantages for this process. The oxetane moiety, a four-membered ether ring, is increasingly favored in medicinal chemistry for its ability to improve key physicochemical properties. nih.govnih.gov It can act as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities, often leading to enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity. nih.govacs.org

In the context of ligand optimization, the 3-hydroxyoxetan-3-yl group can serve as a polar, three-dimensional element that can engage in specific hydrogen bonding interactions within a protein's binding pocket. The tertiary alcohol on the oxetane ring is a hydrogen bond donor and acceptor, while the ether oxygen of the ring acts as a hydrogen bond acceptor. acs.org These features can be exploited to achieve higher binding affinity and selectivity for a target protein.

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For a hypothetical series of inhibitors based on the this compound scaffold targeting a protein kinase, for example, systematic modifications could be explored. The benzoic acid group provides a convenient attachment point for various functional groups to probe different regions of the kinase's ATP-binding site. The oxetane itself could be modified to explore the impact of stereochemistry and substitution on potency and selectivity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Kinase Inhibitors Based on the this compound Scaffold

| Compound ID | R-Group on Benzoic Acid | Kinase IC₅₀ (nM) | Aqueous Solubility (µg/mL) |

| LEAD-1 | -H | 520 | 15 |

| OPT-1a | -NH₂ | 250 | 35 |

| OPT-1b | -CONH₂ | 180 | 50 |

| OPT-1c | -SO₂NH₂ | 95 | 75 |

| OPT-2 | -NH-(2-pyridyl) | 45 | 60 |

This data is illustrative and intended to represent a typical SAR study.

The insights gained from such studies, combined with co-crystal structures of the ligands bound to their target, would enable a detailed, structure-based design approach to further refine the inhibitors' properties.

Utility in Chemical Biology Probes and Assays

The structural features of this compound also make it an attractive starting point for the development of chemical biology probes to investigate complex biological systems.

Photo-affinity labeling is a powerful technique to identify the protein targets of a bioactive small molecule. nih.gov A derivative of this compound could be synthesized to incorporate a photoreactive group, such as a diazirine, benzophenone, or aryl azide (B81097). nih.gov The benzoic acid moiety is an ideal handle for the chemical attachment of these photolabile groups, often via an amide linkage.

For instance, a diazirine-containing analog could be synthesized. Upon irradiation with UV light, the diazirine would generate a highly reactive carbene that can form a covalent bond with amino acid residues in the immediate vicinity, thus permanently labeling the target protein. iris-biotech.de The inclusion of an additional tag, such as an alkyne or azide for click chemistry, would allow for the subsequent attachment of a reporter group (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment.

Table 2: Potential Photoreactive Derivatives of this compound

| Derivative | Photoreactive Group | Activation Wavelength | Reactive Intermediate |

| PAL-1 | Aryl Azide | 254-280 nm | Nitrene |

| PAL-2 | Benzophenone | 350-360 nm | Triplet Biradical |

| PAL-3 | Trifluoromethylphenyldiazirine | ~350 nm | Carbene |

In the realm of bioconjugation, the carboxylic acid of this compound is a key functional group. frontiersin.org Using standard coupling chemistry, such as carbodiimide (B86325) activators (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS), the benzoic acid can be readily conjugated to primary amines, such as the lysine (B10760008) residues on the surface of a protein. rsc.org This allows for the covalent attachment of the oxetane-containing molecule to a protein of interest, which could be used to modulate the protein's function or to introduce a specific biophysical handle.

Derivatives of this compound can be valuable tools for studying protein-ligand and protein-protein interactions (PPIs). mdpi.com A fluorescently labeled version of the molecule could be used in fluorescence polarization or fluorescence resonance energy transfer (FRET) assays to quantify its binding to a target protein in real-time.

Furthermore, small molecules that bind to a protein can sometimes stabilize or disrupt its interaction with other proteins. By designing derivatives of this compound, it may be possible to create molecular probes that modulate PPIs. For example, if the parent compound is found to bind to a subunit of a protein complex, systematic chemical modifications could be made to extend its structure to interfere with the binding interface of another protein in the complex. Techniques such as surface plasmon resonance (SPR) or bio-layer interferometry (BLI) could be employed to study the kinetics of these interactions. nih.gov

Advanced Research Perspectives and Future Directions for 4 3 Hydroxyoxetan 3 Yl Benzoic Acid

Emerging Synthetic Methodologies and Automation in Compound Derivatization

Recent advancements in organic synthesis offer powerful tools for the derivatization of 4-(3-hydroxyoxetan-3-yl)benzoic acid, moving beyond traditional methods. While classical approaches to oxetane (B1205548) synthesis often involve intramolecular cyclizations, which can be challenging due to ring strain, modern methods provide more efficient and versatile routes. acs.orgresearchgate.net Novel strategies such as photocatalytic C-H activation allow for direct functionalization of the oxetane ring, preserving its core structure. researchgate.net Another promising approach is the modular synthesis using activated building blocks like oxetanyl trichloroacetimidates, which enables the rapid assembly of diverse libraries of functionalized oxetanes. nih.gov

The derivatization of this compound can be targeted at its three key functional domains: the carboxylic acid, the aromatic ring, and the tertiary alcohol on the oxetane.

The carboxylic acid group is readily converted to amides, esters, and other derivatives using standard coupling chemistries, which are highly amenable to automation.

The aromatic ring can undergo electrophilic substitution reactions, although the conditions must be carefully selected to avoid cleavage of the acid-sensitive oxetane ring. acs.org

The tertiary hydroxyl group can be functionalized to form ethers or esters, further expanding the chemical space.

Automation and high-throughput synthesis platforms are set to revolutionize the exploration of this compound's derivatives. By combining robotic synthesis with modular chemical reactions, vast libraries of analogues can be generated efficiently. This automated approach accelerates the structure-activity relationship (SAR) studies crucial for optimizing biological activity or material properties.

Integration of Advanced Computational Modeling with Experimental Research

In silico drug design and computational modeling are indispensable tools for accelerating research into this compound and its derivatives. nih.govresearchgate.net These methods provide deep insights into the molecule's physicochemical properties, potential biological activities, and interaction mechanisms at an atomic level, thereby guiding and refining experimental work. nih.govresearchgate.net

Advanced computational techniques applicable to this compound include:

Quantum Mechanics (QM) Methods: Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential maps, frontier molecular orbitals, and reaction energetics. mdpi.com This information helps in understanding the compound's reactivity and its non-covalent interaction patterns, which are crucial for binding to biological targets.

Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a specific protein target. nih.gov It can be used to screen virtual libraries of derivatives against known targets, such as kinases, proteases, or nuclear receptors, to identify promising candidates for synthesis and biological testing. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the binding stability and conformational changes that may occur.

ADME/Tox Prediction: A range of in silico models are available to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties. researchgate.net Early prediction of these properties, such as metabolic stability and potential for off-target effects, can significantly reduce the attrition rate of candidates in later stages of development. pharmablock.comnih.gov

The integration of these computational approaches creates a synergistic workflow where predictions from modeling studies inform the design of new derivatives, which are then synthesized and tested experimentally. The experimental results, in turn, are used to validate and refine the computational models, establishing a powerful feedback loop that accelerates the discovery process.

| Computational Method | Application for this compound Research |

|---|---|

| Density Functional Theory (DFT) | Calculation of electronic properties, reactivity, and interaction energies. mdpi.com |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov |

| Molecular Dynamics (MD) | Analysis of conformational stability and dynamics of ligand-receptor complexes. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the correlation between chemical structure and biological activity. researchgate.net |

| ADME/Tox Modeling | In silico prediction of pharmacokinetic and toxicity profiles. researchgate.net |

Exploration of Novel Biological Targets and Mechanistic Pathways

The oxetane motif is increasingly recognized as a valuable scaffold in medicinal chemistry, often acting as a bioisostere for gem-dimethyl or carbonyl groups, while improving properties like solubility and metabolic stability. nih.govpharmablock.comnih.gov This positions derivatives of this compound as promising candidates for a wide range of biological targets.

Future research will focus on screening this compound and its derivatives against diverse biological targets implicated in various diseases. Key areas of exploration include:

Kinase Inhibition: Many kinase inhibitors incorporate aromatic acid functionalities. The unique geometry and polarity of the 4-(3-hydroxyoxetan-3-yl) group could enable novel interactions within the ATP-binding pocket of various kinases. nih.gov

Enzyme Inhibition: Targets such as matrix metalloproteinases (MMPs), histone-modifying enzymes like the enhancer of zeste homolog 2 (EZH2), and protein tyrosine phosphatases (PTPs) are areas of interest. acs.orgnih.govnih.gov For instance, benzoic acid derivatives have been explored as inhibitors of striatal-enriched protein tyrosine phosphatase (STEP), a target for neurodegenerative diseases. nih.gov

Receptor Modulation: The compound could be investigated for its ability to modulate the activity of G-protein coupled receptors (GPCRs) or nuclear receptors, where the rigid benzoic acid scaffold can serve as an anchor for receptor binding.

The identification of new biological activities will necessitate detailed mechanistic studies. Techniques such as cellular thermal shift assays (CETSA), chemical proteomics, and transcriptomics can be employed to confirm direct target engagement and elucidate the downstream signaling pathways affected by the compound. Understanding these mechanistic pathways is critical for translating a bioactive compound into a potential therapeutic agent.

Development of Advanced Analytical Techniques for Compound Characterization and Quantification

Robust analytical methods are fundamental for the successful development of any new chemical entity. For this compound and its derivatives, a suite of advanced analytical techniques is required for comprehensive characterization and quantification.

Structural Characterization: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS) are primary tools for confirming the chemical structure and purity of synthesized compounds. chemrxiv.org For unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard.

Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is essential for determining the purity of synthesized compounds and for conducting stability studies under various conditions (e.g., pH, temperature). ceu.es It is particularly important given that some oxetane-carboxylic acids have shown a tendency to isomerize into lactones under certain conditions. nih.gov

Quantification in Biological Matrices: For preclinical studies, sensitive and specific methods are needed to quantify the compound in biological samples like plasma, tissues, and urine. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity, allowing for the determination of pharmacokinetic profiles. researchgate.net

Advanced Characterization: Techniques like Hirshfeld Surface Analysis can be applied to crystallographic data to provide detailed insights into intermolecular interactions, which can be valuable for understanding solid-state properties and crystal packing. uni-muenchen.de The predicted collision cross section (CCS) values from ion mobility-mass spectrometry can also aid in structural confirmation. uni.lu

| Analytical Technique | Purpose in Research |

|---|---|

| NMR Spectroscopy (1D and 2D) | Elucidation of chemical structure and conformation in solution. chemrxiv.org |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination and molecular formula confirmation. |

| Single-Crystal X-ray Crystallography | Unambiguous determination of the solid-state molecular structure. |

| HPLC-UV/MS | Purity assessment, stability testing, and reaction monitoring. ceu.es |

| LC-MS/MS | Sensitive quantification of the compound in complex biological samples. researchgate.net |

Potential for Material Science Applications of Oxetane-functionalized Benzoic Acid Derivatives

The bifunctional nature of this compound makes it a highly attractive building block for the synthesis of novel polymers and advanced materials. ontosight.aiontosight.ai The presence of the oxetane ring, a carboxylic acid, and a hydroxyl group offers multiple pathways for polymerization.

Ring-Opening Polymerization (ROP): The strained oxetane ring can undergo cationic ring-opening polymerization to form polyethers. ontosight.ainih.gov This process can be initiated to create linear or hyperbranched polymers with unique properties. nih.gov Polyoxetanes are known for their potential use as engineering polymers and adhesives. nih.govwikipedia.org

Condensation Polymerization: The carboxylic acid and hydroxyl functionalities can participate in condensation polymerization reactions. For example, the benzoic acid group can be used to form polyesters or polyamides, while the hydroxyl group can react to form polyethers or polyurethanes.

Hybrid Polymers and Networks: The compound can be used as a monomer to create hybrid polymers that combine different polymer backbones. For instance, a polyester (B1180765) could be formed via the benzoic acid group, with the oxetane and hydroxyl groups remaining as pendant functionalities. These pendant groups could then be used for subsequent cross-linking, either through ROP of the oxetane or through reactions of the hydroxyl group, to form robust thermosetting networks.

These oxetane-functionalized polymers could find applications in various fields of material science. ontosight.ai Their properties could be tailored for use as specialty coatings, adhesives, or advanced composites. ontosight.ai Furthermore, the incorporation of the polar oxetane and hydroxyl groups could enhance properties like adhesion to polar substrates and thermal stability. nih.gov The development of liquid crystalline polymers based on oxetane monomers also points towards applications in advanced functional materials such as elastomers and networks for use in soft robotics or responsive surfaces. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Hydroxyoxetan-3-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodological Answer :

- Oxidation/Reduction Strategies : Use oxidizing agents (e.g., KMnO₄ in acidic media) to introduce carboxylic acid groups or reduce ketones to alcohols (e.g., NaBH₄ in methanol). Reaction temperature (0–100°C) and solvent polarity (water vs. THF) critically affect regioselectivity .

- Nucleophilic Substitution : Oxetane ring formation can be achieved via SN2 reactions using epoxide precursors under basic conditions (e.g., NaOH). pH control (8–10) minimizes side reactions .

- Example Reagents/Conditions :

| Reagent | Condition | Product |

|---|---|---|

| KMnO₄ (oxidation) | H₂SO₄, 80°C | Carboxylic acid derivatives |

| NaBH₄ (reduction) | MeOH, 25°C | Hydroxymethyl intermediates |

| LiAlH₄ (reduction) | Dry ether, 0°C | Primary amines from nitriles |

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Stability : The compound is stable under inert atmospheres (N₂/Ar) but degrades in the presence of strong oxidizers (e.g., HNO₃, H₂O₂), producing CO/CO₂ .

- Storage : Store in sealed containers at 2–8°C, away from light and humidity. Use desiccants (silica gel) to prevent hydrolysis .

- Incompatible Materials : Avoid contact with metal catalysts (e.g., Pd/C) to prevent unintended hydrogenation .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use ¹H/¹³C NMR to identify the oxetane ring (δ 4.5–5.0 ppm for oxetane protons) and benzoic acid moiety (δ 12–13 ppm for -COOH) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or LC-MS for trace impurities. Compare retention times with NIST reference data .

- Thermal Analysis : DSC/TGA to determine melting points (mp) and decomposition thresholds (e.g., >200°C) .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer :

- In Vitro Screening : Perform cytotoxicity assays (e.g., MTT on HEK293 cells) to establish IC₅₀ values. Include positive controls (e.g., cisplatin) for validation .

- Skin Irritation : Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) to assess irritation potential per OECD 439 guidelines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions. Use response surface methodology (RSM) for multi-variable analysis .

- Catalyst Screening : Test Pd-, Cu-, or enzyme-based catalysts for cross-coupling steps. For example, lipases improve enantioselectivity in esterification .

Q. How to resolve contradictions in reported solubility data?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. Test solvents (water, DMSO, ethanol) at 25°C and 37°C .

- Co-solvency Approach : Blend water with PEG-400 or cyclodextrins to enhance aqueous solubility. Measure logP values via octanol-water partitioning .

Q. What strategies are effective for exploring biological activity?

- Methodological Answer :

- Targeted Assays : Screen against kinase/enzyme targets (e.g., COX-2) using fluorescence polarization. Structural analogs show anti-inflammatory activity .

- SAR Studies : Modify the oxetane or benzoic acid moieties. For example, fluorination at the 4-position increases metabolic stability .

Q. How to identify degradation products under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH). Monitor via GC-MS for volatile byproducts (e.g., CO₂) .

- Stability-Indicating Methods : Develop UPLC methods with charged aerosol detection (CAD) to quantify non-UV-active degradants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.